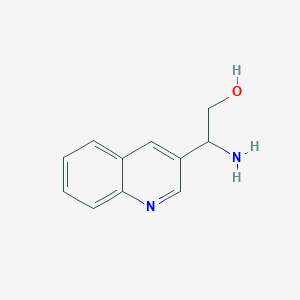
3-Methoxy-2-methylpentan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-2-methylpentan-2-amine is an organic compound with the molecular formula C6H15NO. It is a derivative of pentanamine, characterized by the presence of a methoxy group and a methyl group attached to the pentane backbone. This compound is of interest in various fields of chemistry and industry due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methylpentan-2-amine can be achieved through several methods. One common approach involves the reaction of 3-methoxy-2-methylpentan-2-ol with ammonia or an amine under suitable conditions. This reaction typically requires a catalyst and elevated temperatures to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow reactors. These methods allow for better control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
3-Methoxy-2-methylpentan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or sulfonates can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce simpler amines.
科学的研究の応用
3-Methoxy-2-methylpentan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound can be used in studies involving amine metabolism and enzyme interactions.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
作用機序
The mechanism of action of 3-Methoxy-2-methylpentan-2-amine involves its interaction with specific molecular targets. It can act as a substrate for enzymes involved in amine metabolism, leading to the formation of various metabolites. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Methyl-3-pentanamine: This compound is structurally similar but lacks the methoxy group.
3-Methyl-N-(2-methylpentan-2-yl)aniline: Another related compound with different functional groups attached to the pentane backbone.
Uniqueness
3-Methoxy-2-methylpentan-2-amine is unique due to the presence of both a methoxy and a methyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications.
特性
分子式 |
C7H17NO |
|---|---|
分子量 |
131.22 g/mol |
IUPAC名 |
3-methoxy-2-methylpentan-2-amine |
InChI |
InChI=1S/C7H17NO/c1-5-6(9-4)7(2,3)8/h6H,5,8H2,1-4H3 |
InChIキー |
HKMFCOLHXKJKNR-UHFFFAOYSA-N |
正規SMILES |
CCC(C(C)(C)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenylsulfurofluoridate](/img/structure/B13531517.png)







![1-[4-(2-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13531557.png)




